3-Benzyl-1,2,4-oxadiazol-5(2H)-one
Description
Properties
CAS No. |
23589-80-2 |
|---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-benzyl-4H-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C9H8N2O2/c12-9-10-8(11-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11,12) |
InChI Key |
VJUMTDFMVOOCKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=O)N2 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, a study synthesized a series of substituted 1,2,4-oxadiazole derivatives and evaluated their activity against multiple cancer cell lines, including HCT-116 and PC-3. Compounds such as 10a and 10b demonstrated promising antitumor activity with IC50 values ranging from 13.6 to 48.37 µM, although further structural modifications are necessary to enhance potency compared to reference compounds like doxorubicin .
Antibacterial and Antifungal Properties
The oxadiazole scaffold has been associated with antibacterial and antifungal activities. A study highlighted that certain oxadiazole derivatives displayed effective inhibition against various bacterial strains and fungi. For example, compounds containing the oxadiazole ring were tested against Dengue virus proteases and showed notable inhibition rates . The structural diversity of these compounds allows for the exploration of new therapeutic agents against resistant strains.
Monoamine Oxidase Inhibition
3-Benzyl-1,2,4-oxadiazol-5(2H)-one has been investigated for its potential as a monoamine oxidase (MAO) inhibitor, particularly MAO-B. This is significant in the context of neurodegenerative diseases like Parkinson's disease, where MAO-B inhibitors can enhance dopamine levels and reduce oxidative stress . The synthesis of specific derivatives has led to compounds with IC50 values indicating strong inhibitory effects on MAO-B.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through various methods including microwave-assisted synthesis and one-pot reactions involving amidoximes . The structure-activity relationship studies have provided insights into how modifications to the oxadiazole ring influence biological activity. For instance:
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| 10a | Antitumor | 13.6 | |
| 10b | Antitumor | 48.37 | |
| 5f | MAO-B Inhibitor | 0.371 |
Case Studies
Several case studies highlight the effectiveness of this compound in drug discovery:
Study on Antitumor Activity
In a study by Kumar et al., a series of bis-1,2,4-oxadiazole-fused-benzothiazole derivatives were synthesized and tested against various cancer cell lines including A549 and MCF-7. The results indicated that certain derivatives had comparable potency to established anticancer drugs .
Neuroprotective Study
A recent investigation focused on the neuroprotective effects of oxadiazole derivatives on neuronal cells exposed to oxidative stress conditions. The study found that these compounds could significantly reduce cell death and improve cell viability through their action as MAO-B inhibitors .
Comparison with Similar Compounds
Key Observations :
- Benzyl vs. Phenyl: The benzyl group introduces a flexible CH₂ linker, altering electronic effects and steric bulk compared to rigid phenyl substituents. This may enhance solubility in nonpolar solvents .
- Ethoxy/Methyl Substituents : Electron-donating groups (e.g., ethoxy) deshield adjacent carbons, while methyl groups simplify NMR spectra with sharp singlets .
Preparation Methods
Reaction Mechanism and Optimization
Benzylamidoxime reacts with methyl chloroacetate in dimethyl sulfoxide (DMSO) using tert-butoxide (t-BuONa) as the base. The amidoxime’s oxime nitrogen attacks the ester’s carbonyl carbon, forming an O-acylated intermediate. Subsequent deprotonation and cyclization yield the oxadiazolone core. Key parameters include:
For example, substituting NaOH for t-BuONa reduced yields from 50% to 29% due to incomplete cyclization. Prolonged reaction times (>48 h) promoted hydrolysis, while shorter durations (<12 h) left unreacted intermediates.
Substrate Scope and Limitations
Electron-donating groups on the benzyl ring (e.g., -CH₃, -OCH₃) marginally improve yields (52–65%) by stabilizing the transition state. Conversely, electron-withdrawing groups (-NO₂, -CF₃) reduce reactivity, necessitating harsher conditions. The method fails with sterically hindered esters (e.g., tert-butyl chloroacetate), underscoring its sensitivity to steric effects.
Carbodiimide-Mediated Coupling and Cyclization
An alternative route employs carbodiimides to activate carboxylic acids for amidoxime coupling, followed by thermal cyclization. This method, inspired by anti-cancer oxadiazole syntheses, offers better control over regioselectivity.
Stepwise Synthesis
-
Coupling : Benzylamidoxime reacts with chloroacetic acid using ethyl-(Nʹ,Nʹ-dimethylamino)propylcarbodiimide hydrochloride (EDC·HCl) in dichloromethane at 0°C.
-
Cyclization : The intermediate is heated to 110°C in ethanol with sodium acetate, inducing dehydration and ring closure.
This two-step process achieves moderate yields (32–45%) but minimizes by-products like 4-benzylbenzonitrile. The use of EDC·HCl ensures selective O-acylation over N-acylation, a common issue in single-step methods.
Solvent and Additive Effects
| Factor | Impact on Yield | Rationale |
|---|---|---|
| Ethanol vs. DMF | +15% yield | Polar protic solvents favor cyclization |
| Sodium acetate | +10% yield | Buffers pH, prevents hydrolysis |
| Excess EDC·HCl | No improvement | Promotes dimerization side reactions |
Maleate/Fumarate-Based Cyclization
A novel approach from recent literature utilizes maleates or fumarates as bifunctional acylating agents. While primarily developed for oxadiazinones, this method adapts well to oxadiazolones with minor modifications.
Reaction Design
Dimethyl maleate reacts with benzylamidoxime in DMSO using NaOH. The maleate’s dual ester groups enable sequential O-acylation and cyclization, forming the oxadiazolone ring. Hybrid structures with additional oxadiazole moieties are avoided by limiting the amidoxime/maleate ratio to 1:0.4.
Optimized Conditions :
-
Base : NaOH (2 equiv)
-
Solvent : DMSO
-
Temperature : 25°C
-
Time : 18 h
Under these conditions, the target compound is isolated in 65% yield, with <5% by-products.
Structural Characterization and Validation
All synthesized batches of 3-benzyl-1,2,4-oxadiazol-5(2H)-one require rigorous spectroscopic validation:
1H NMR (DMSO-d6) :
13C NMR :
HRMS : [M–H]⁻ calcd for C₁₀H₇N₃O₂⁻: 201.0538; found: 201.0538.
X-ray crystallography confirms the planar oxadiazole ring and benzyl group’s orthogonal orientation, with N–H⋯O hydrogen bonds stabilizing the lattice .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Benzyl-1,2,4-oxadiazol-5(2H)-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : A widely used approach involves tert-butyl nitrite (TBN)-mediated synthesis from terminal aryl alkenes via biradical intermediates. This method enables three consecutive sp² C–H bond functionalizations to form C═N, C═O, and C–N bonds, with nitrogen sourced from TBN and oxygen from moisture . Cyclization steps using reagents like tetraethyl orthocarbonate or trifluoroacetic acid are critical, but low yields (≤55%) may arise from competing side reactions. Optimizing temperature (e.g., reflux in acetonitrile) and stoichiometric ratios (e.g., 1:1 molar ratio of precursors) can improve purity .
Q. How is the crystal structure of this compound derivatives determined, and what intermolecular interactions stabilize their conformation?
- Methodological Answer : X-ray diffraction using a Bruker SMART diffractometer is standard. For example, 5-(1H-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole exhibits planar 1,2,4-oxadiazole and benzotriazole rings with an 80.2° dihedral angle. Weak C–H⋯N hydrogen bonds (2.75–3.10 Å) form 2D sheets, while π-π stacking distances (3.4–3.6 Å) contribute to lattice stability. Software like SHELXL97 refines hydrogen positions using riding models (C–H = 0.93–0.97 Å) .
Advanced Research Questions
Q. What strategies can address low yields and impurity formation during the cyclization of this compound derivatives?
- Methodological Answer : Impurities often arise from incomplete amidoxime formation or side reactions during cyclization. A validated approach involves substituting bromomethyl intermediates (e.g., 4’-(bromomethyl)-1,1’-biphenyl derivatives) to streamline coupling steps, achieving >80% purity via recrystallization (ethyl acetate/ethanol). Alternative catalysts (e.g., stannous chloride for nitro group reduction) and orthogonal protecting groups (e.g., tert-butoxycarbonyl) minimize side products .
Q. How can computational methods predict the antifungal activity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to fungal CYP51 or chitin synthase. Quantitative structure-activity relationship (QSAR) models using descriptors like logP and dipole moments correlate substituent effects (e.g., electron-withdrawing groups at the benzyl position enhance fungicidal activity). Validation via in vitro assays (e.g., MIC against Candida albicans) confirms predictions .
Q. How to resolve contradictions in spectroscopic data (e.g., NMR, IR) during structural elucidation of oxadiazole derivatives?
- Methodological Answer : Discrepancies in ¹H NMR shifts (e.g., aromatic protons at δ 7.2–8.1 ppm) may arise from tautomerism or solvent effects. Use 2D NMR (HSQC, HMBC) to assign ambiguous signals. For IR, compare experimental C=O stretches (~1740 cm⁻¹) with computational spectra (DFT/B3LYP/6-31G*). Cross-validate with X-ray data to confirm bond angles and torsion parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
